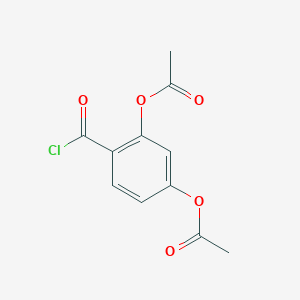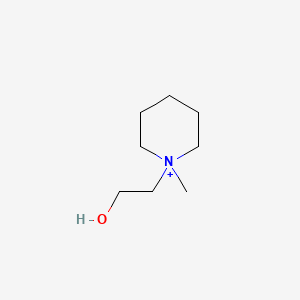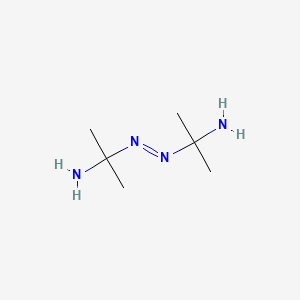
Alanine-water
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine is an α-amino acid that is used in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. Alanine is classified as a nonpolar, aliphatic amino acid. Under biological conditions, it exists in its zwitterionic form with its amine group protonated and its carboxyl group deprotonated . Alanine is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .
準備方法
Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods. One common method is the reductive amination of pyruvate. This is a two-step process where α-ketoglutarate, ammonia, and NADH are converted by glutamate dehydrogenase to glutamate, NAD+, and water. The amino group of the newly formed glutamate is then transferred to pyruvate by an aminotransferase enzyme, regenerating the α-ketoglutarate and converting the pyruvate to alanine .
Industrial Production Methods: In industrial settings, alanine is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce alanine by optimizing the metabolic pathways involved in its synthesis .
化学反応の分析
Types of Reactions: Alanine undergoes various chemical reactions, including:
Oxidation: Alanine can be oxidized to pyruvate.
Reduction: Alanine can be reduced to form alanine derivatives.
Substitution: Alanine can participate in substitution reactions where the amino group or carboxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like ninhydrin are used for derivatization reactions
Major Products:
Oxidation: Pyruvate
Reduction: Alanine derivatives
Substitution: Derivatized alanine compounds
科学的研究の応用
Alanine has a wide range of applications in scientific research:
作用機序
Alanine exerts its effects through various mechanisms:
Metabolism: Alanine is involved in the metabolism of sugars and organic acids.
Energy Production: Alanine provides energy for muscle tissue, brain, and the central nervous system.
Immune System: Alanine strengthens the immune system by producing antibodies.
類似化合物との比較
Alanine can be compared with other similar amino acids such as glycine, valine, leucine, and isoleucine:
Glycine: Unlike alanine, glycine has a hydrogen atom as its side chain, making it the simplest amino acid.
Valine, Leucine, and Isoleucine: These are branched-chain amino acids that are essential to humans and have more complex side chains compared to alanine.
Alanine’s uniqueness lies in its non-essential nature and its role in the glucose-alanine cycle, which is crucial for energy production and metabolism .
特性
CAS番号 |
39665-11-7 |
|---|---|
分子式 |
C3H9NO3 |
分子量 |
107.11 g/mol |
IUPAC名 |
(2S)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO2.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H2/t2-;/m0./s1 |
InChIキー |
MGFABWHAKRHWOV-DKWTVANSSA-N |
異性体SMILES |
C[C@@H](C(=O)O)N.O |
正規SMILES |
CC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


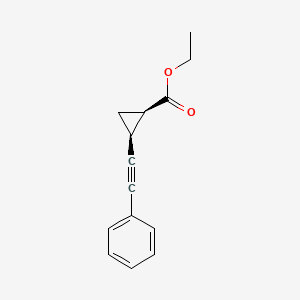
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)



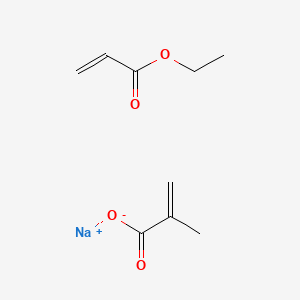
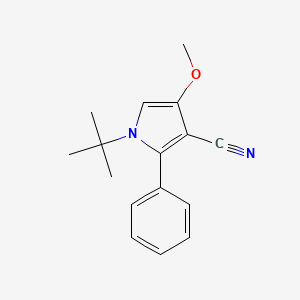
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
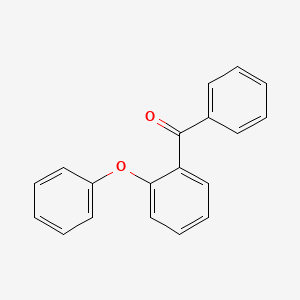
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
